molecular formula C26H24FN3O3S B2876169 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866843-23-4

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2876169
CAS No.: 866843-23-4
M. Wt: 477.55
InChI Key: AIXXXXGRHMHSAS-UHFFFAOYSA-N
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Description

This quinoline derivative (Mol. Formula: C₂₅H₂₂FN₃O₂S, Mol. Weight: 447.53 g/mol) features a benzenesulfonyl group at position 3, a 4-(4-fluorophenyl)piperazine moiety at position 4, and a methoxy substituent at position 6 on the quinoline core.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-33-21-11-12-24-23(17-21)26(25(18-28-24)34(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXXXXGRHMHSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the methoxy group: This step might involve methylation of a hydroxyl group on the quinoline ring.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the piperazine ring.

    Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Quinoline Derivatives with Fluorophenylpiperazine Moieties

The closest analogs are documented in :

Compound ID Substituents (Quinoline Positions) Mol. Formula Mol. Weight (g/mol)
C769-1130 3-(Benzenesulfonyl), 4-[4-(4-fluorophenyl)piperazin-1-yl], 6-methoxy C₂₅H₂₂FN₃O₂S 447.53
C769-1138 3-(Benzenesulfonyl), 4-[4-(4-fluorophenyl)piperazin-1-yl], 6-fluoro C₂₅H₂₁F₂N₃O₂S 465.52

Key Observations :

  • Substituent Effects: The substitution at position 6 (methoxy vs. fluoro) alters molecular weight by ~18 g/mol.
  • Electronic Effects: The electron-donating methoxy group may influence quinoline ring reactivity and binding interactions, whereas the electron-withdrawing fluoro group could modulate receptor affinity .

Cinnoline Derivatives with Piperazine Substituents

describes cinnoline analogs (e.g., compounds 10a–c) with 4-(4-fluorophenyl)piperazine at position 3 and variable halogens (H, F, Cl) at position 6:

  • Compound 10b (6-fluoro): Yield = 68%, Melting Point = 192–194°C.
  • Compound 10c (6-chloro): Yield = 72%, Melting Point = 198–200°C.

Comparison Insights :

  • Halogen Impact : Chloro substituents (10c) marginally increase melting points compared to fluoro (10b), suggesting enhanced crystallinity. Lower yields for bromo analogs (e.g., 9d in ) indicate synthetic challenges with bulkier halogens .
  • Structural Parallels: While the quinoline core differs from cinnoline, shared piperazine-fluorophenyl motifs suggest overlapping pharmacological targets, such as sigma receptors or neurotransmitter transporters .

Quinoxaline and Benzimidazole Derivatives

highlights quinoxaline-based molecules (e.g., 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(methoxycarbonyl)quinoxaline 1,4-dioxide) and benzimidazole–acrylonitrile hybrids. These compounds lack the benzenesulfonyl group but share the 4-(4-fluorophenyl)piperazine moiety.

Functional Implications :

  • The benzenesulfonyl group in the target compound may enhance sulfonamide-mediated protein binding compared to ester or nitrile functionalities in quinoxaline/benzimidazole analogs .
  • Piperazine-linked fluorophenyl groups are recurrent in apoptosis-inducing agents (e.g., sigma-2 receptor agonists in ), though direct evidence for the target compound’s mechanism remains speculative .

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